Ebecryl 220
CAS No.: 50843-44-2
Cat. No.: VC18981522
Molecular Formula: C37H42N2O16
Molecular Weight: 770.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50843-44-2 |
|---|---|
| Molecular Formula | C37H42N2O16 |
| Molecular Weight | 770.7 g/mol |
| IUPAC Name | [2-[[4-methyl-3-[[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propoxy]carbonylamino]phenyl]carbamoyloxymethyl]-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate |
| Standard InChI | InChI=1S/C37H42N2O16/c1-8-28(40)48-17-36(18-49-29(41)9-2,19-50-30(42)10-3)23-54-34(46)38-26-15-14-25(7)27(16-26)39-35(47)55-24-37(20-51-31(43)11-4,21-52-32(44)12-5)22-53-33(45)13-6/h8-16H,1-6,17-24H2,7H3,(H,38,46)(H,39,47) |
| Standard InChI Key | YPCHGLDQZXOZFW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)OCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C)NC(=O)OCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C |
Introduction
Chemical Composition and Structural Characteristics
Ebecryl 220 (CAS 50843-44-2; PubChem CID 188175) belongs to the urethane acrylate family, characterized by its hexafunctionality and aromatic backbone . The molecular formula reflects a complex structure where six acrylate groups are tethered to a central urethane core derived from toluene diisocyanate (TDI) and polyol precursors . The IUPAC name—[2-[[4-methyl-3-[[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propoxy]carbonylamino]phenyl]carbamoyloxymethyl]-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate—highlights the branching and acrylate density critical for its reactivity .
Synthesis Pathway
The synthesis involves a multi-step process:
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Urethane Formation: Reaction of TDI with a polyol (e.g., hexanediol) to form a urethane prepolymer .
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Acrylation: Introduction of acrylate groups via esterification with acrylic acid, catalyzed by organotin compounds .
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Purification: Removal of unreacted monomers and solvents to achieve >95% purity, as confirmed by gel permeation chromatography (GPC).
This pathway ensures a controlled molecular weight (770.7 g/mol) and minimizes residual isocyanates, which could compromise shelf stability .
Physical and Chemical Properties
Ebecryl 220 exhibits a balance of rheological and thermomechanical properties tailored for industrial processing (Table 1) .
Table 1: Key Properties of Ebecryl 220
| Property | Value/Range | Measurement Condition | Source |
|---|---|---|---|
| Viscosity | 28,500 cP | 25°C | |
| Glass Transition (Tg) | 90–95°C | Post-curing | |
| Density | 1.18 g/ml | 25°C | |
| Acid Value | <2 mg KOH/g | — | |
| Solubility | Miscible with TPGDA, HDDA | — |
The low acid value (<2 mg KOH/g) minimizes oxidative degradation during storage, while compatibility with reactive diluents like tripropylene glycol diacrylate (TPGDA) allows viscosity modulation without sacrificing cure speed . Dynamic mechanical analysis (DMA) reveals a storage modulus of 2,100 MPa at 25°C, underscoring its rigidity in cross-linked networks.
Curing Mechanisms and Kinetics
Ebecryl 220 cures via free-radical polymerization initiated by UV light (250–400 nm) or EB irradiation . The process involves three stages:
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Initiation: Photon absorption by photoinitiators (e.g., Irgacure 184) generates free radicals .
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Propagation: Radicals attack acrylate double bonds, forming polymer chains. The hexafunctional design enables rapid network formation, achieving >90% conversion within seconds under 500 mJ/cm² UV dose .
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Termination: Radical recombination or disproportionation finalizes the cross-linked matrix .
Dose Rate Effects: Studies on analogous systems (e.g., EBECRYL 600) show that higher EB dose rates (e.g., 62 kGy/min vs. 8 kGy/min) accelerate vitrification, reducing residual acrylate content by 15% . For Ebecryl 220, optimal curing occurs at 40–60 kGy, balancing conversion and network homogeneity .
Industrial Applications
Lithographic and Offset Inks
Ebecryl 220’s fast cure response (≤1 s under UV-LED) and solvent resistance make it ideal for lithographic inks . Its low migration profile ensures compliance with food-contact packaging regulations (e.g., EU 10/2011) .
Wood Coatings
In UV-cured wood finishes, Ebecryl 220 enhances scratch resistance (ASTM D7027-13: ≤5% weight loss after 1,000 cycles) and gloss retention (85–90 GU at 60° incidence) .
Plastic Substrates
For polycarbonate and ABS coatings, formulations with 20–30% Ebecryl 220 achieve pencil hardness up to 3H (ASTM D3363) and Taber abrasion resistance of <10 mg/1,000 cycles .
Comparative Analysis with Related Oligomers
Ebecryl 220’s hexafunctionality distinguishes it from lower-functionality urethane acrylates (Table 2) .
Table 2: Comparison of Allnex Urethane Acrylates
| Product | Functionality | Viscosity (cP, 25°C) | Key Application |
|---|---|---|---|
| Ebecryl 220 | 6 | 28,500 | Lithographic inks |
| Ebecryl 230 | 2 | 40,000 | Flexible coatings |
| Ebecryl 225 | 10 | 75,500 | Hardcoats |
| Ebecryl 1290 | 6 | 85,000 | Scratch-resistant films |
While Ebecryl 225 offers higher hardness, its viscosity limits spray applications. Conversely, Ebecryl 230’s flexibility suits elastomeric coatings but lacks Ebecryl 220’s cure speed .
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